molecular formula C9H9NO2 B15368151 6-Acetyl-2,3-dihydrofuro[2,3-b]pyridine

6-Acetyl-2,3-dihydrofuro[2,3-b]pyridine

Cat. No.: B15368151
M. Wt: 163.17 g/mol
InChI Key: WIZJLAHMEFTSGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Acetyl-2,3-dihydrofuro[2,3-b]pyridine is a fused bicyclic heterocycle of significant interest in pharmaceutical research and drug discovery. The compound features a dihydrofuro[2,3-b]pyridine core, which is an important scaffold in the design of biologically active molecules. The acetyl group at the 6-position serves as a versatile handle for further synthetic elaboration, enabling researchers to explore structure-activity relationships and develop target-specific ligands. The dihydrofuro[2,3-b]pyridine scaffold is recognized as a valuable isostere for azaindole and other privileged structures in medicinal chemistry. Recent research has demonstrated the high potential of this core structure in the development of potent enzyme inhibitors. Notably, derivatives based on the dihydrofuro[2,3-b]pyridine scaffold have been successfully developed as potent Interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors, showing promising efficacy in cellular assays and in vivo models of inflammatory disease . Furthermore, the furo[2,3-b]pyridine core is established as an effective hinge-binding template for kinase inhibitors, targeting enzymes such as B-Raf, EGFR, and AKT, which are critical in oncology and other therapeutic areas . Pyridine and dihydropyridine-containing ring systems are extensively utilized in FDA-approved pharmaceuticals, underscoring the therapeutic relevance of this class of compounds . The integration of a fused furan ring enhances the molecular properties, contributing to improved metabolic stability and permeability. This makes this compound a high-value intermediate for researchers synthesizing compound libraries for high-throughput screening or optimizing lead compounds in projects targeting immune disorders, cancer, and other diseases. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic purposes. Researchers should consult the safety data sheet prior to use.

Properties

Molecular Formula

C9H9NO2

Molecular Weight

163.17 g/mol

IUPAC Name

1-(2,3-dihydrofuro[2,3-b]pyridin-6-yl)ethanone

InChI

InChI=1S/C9H9NO2/c1-6(11)8-3-2-7-4-5-12-9(7)10-8/h2-3H,4-5H2,1H3

InChI Key

WIZJLAHMEFTSGL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=NC2=C(CCO2)C=C1

Origin of Product

United States

Comparison with Similar Compounds

6-Methyl-2,3-dihydrofuro[2,3-b]pyridine

This derivative, synthesized via pyrolysis of 3-hydroxy-6-methyl-2,3-dihydrofuro[2,3-b]pyridine acetate, lacks the acetyl group but retains the methyl substituent at the 6-position.

5-Nitro-2,3-dihydrofuro[2,3-b]pyridine

This compound features a nitro group at the 5-position, enhancing its electron-deficient character. Such derivatives are often intermediates in medicinal chemistry for further functionalization, whereas the acetyl group in 6-acetyl derivatives may stabilize ketone-based reactions .

Table 1: Comparison of Dihydrofuropyridine Derivatives

Compound Substituent Key Synthetic Route Reactivity/Applications
6-Acetyl-2,3-dihydrofuro[2,3-b]pyridine 6-Acetyl Claisen condensation, cyclization Electrophilic acetylation site
6-Methyl-2,3-dihydrofuro[2,3-b]pyridine 6-Methyl Pyrolysis of acetate intermediate Limited functionalization potential
5-Nitro-2,3-dihydrofuro[2,3-b]pyridine 5-Nitro Nitration of parent compound Precursor for amine derivatives

Comparison with Thieno[2,3-b]pyridines

Thieno[2,3-b]pyridines, which replace the furan oxygen with sulfur, exhibit distinct electronic and pharmacological properties. For instance, thieno[2,3-b]pyridine derivatives demonstrate notable antitumor activity against HepG-2 and MCF-7 cell lines, with some compounds showing IC₅₀ values comparable to doxorubicin . However, their clinical application is hampered by poor aqueous solubility, often requiring cyclodextrin-based formulations .

Synthetic routes for thieno[2,3-b]pyridines frequently employ α-halo carbonyl compounds for intramolecular cyclization, a strategy less common in furopyridine synthesis .

Comparison with Pyrrolo[2,3-b]pyridines

Pyrrolo[2,3-b]pyridines, which incorporate a pyrrole ring, are prominent in kinase inhibitor development. For example, 3-(pyrazolyl)-1H-pyrrolo[2,3-b]pyridine derivatives exhibit potent inhibitory activity against protein kinases, leveraging the nitrogen-rich scaffold for target binding . The acetyl group in this compound could similarly enhance binding affinity in medicinal applications, though such studies remain unexplored.

Q & A

Basic: What are the established synthetic routes for 6-Acetyl-2,3-dihydrofuro[2,3-b]pyridine?

Answer:
The synthesis typically involves cyclization of substituted pyridine precursors followed by acetylation. A general approach (from ) uses:

  • Step 1 : Formation of the fused furopyridine core via intramolecular etherification of halogenated pyridines (e.g., 2-bromo-6-acetylpyridine derivatives) under acidic conditions (H₂SO₄ or PPA).
  • Step 2 : Acetylation using acetic anhydride or acetyl chloride in the presence of Lewis acids (e.g., AlCl₃) .
    Key intermediates include 2,3-dihydrofuro[2,3-b]pyridine, with yields optimized by controlling reaction time (12-24 hours) and temperature (80-120°C).

Advanced: How can regioselectivity challenges in functionalizing the dihydrofuropyridine ring be addressed?

Answer:
Regioselectivity is influenced by:

  • Electron-donating/withdrawing groups : Acetyl groups (electron-withdrawing) direct electrophilic substitution to the C5 position of the pyridine ring.
  • Catalytic systems : Ir(III)-catalyzed C–H functionalization ( ) enables site-specific modifications (e.g., C3 or C7 positions) under mild conditions .
  • Protecting groups : Temporary protection of the acetyl group (e.g., silylation) prevents unwanted side reactions during functionalization .

Basic: What analytical techniques confirm the structure and purity of this compound?

Answer:
Standard methods include:

  • NMR spectroscopy :
    • ¹H NMR : Acetyl protons (δ 2.5–2.7 ppm), dihydrofuran protons (δ 4.1–4.3 ppm), and pyridine protons (δ 6.8–7.2 ppm).
    • ¹³C NMR : Carbonyl carbon (δ 195–200 ppm) and aromatic carbons (δ 110–150 ppm) .
  • HPLC : Purity >95% using a C18 column (acetonitrile/water mobile phase).
  • HRMS : Molecular ion peak at m/z 191.0943 (C₁₀H₁₁NO₂⁺) .

Advanced: How are spectral data contradictions resolved for dihydrofuropyridine derivatives?

Answer:
Discrepancies arise from:

  • Tautomerism : Equilibrium between keto and enol forms in solution. Use deuterated DMSO to stabilize the keto form for consistent NMR readings.
  • Solvent effects : Compare data across solvents (CDCl₃ vs. DMSO-d₆).
  • Computational validation : DFT calculations (B3LYP/6-31G*) predict chemical shifts and verify experimental results .

Basic: What in vitro assays evaluate the bioactivity of this compound?

Answer:

  • Enzyme inhibition : Kinase assays (e.g., EGFR inhibition) using fluorescence-based protocols.
  • Antimicrobial activity : Broth microdilution (MIC values against S. aureus and E. coli).
  • Cytotoxicity : MTT assay on cancer cell lines (IC₅₀ determination) .

Advanced: What strategies improve the pharmacokinetic profile of dihydrofuropyridine derivatives?

Answer:

  • Structural modifications : Introduce polar groups (e.g., –OH, –COOH) to enhance water solubility.
  • Prodrug design : Esterification of the acetyl group for delayed release.
  • Nanoformulation : Encapsulation in liposomes or polymeric nanoparticles to improve bioavailability .

Basic: How are reaction conditions optimized for scalable synthesis?

Answer:

  • Microwave-assisted synthesis : Reduces reaction time (2–4 hours vs. 24 hours) and improves yield by 15–20%.
  • Green solvents : Ethanol/water mixtures reduce environmental impact.
  • Catalyst recycling : Heterogeneous catalysts (e.g., zeolites) enable reuse for 3–5 cycles .

Advanced: What computational tools predict reactivity and bioactivity?

Answer:

  • Reactivity : DFT calculations (Gaussian 09) identify electrophilic sites using Fukui indices.
  • Bioactivity : Molecular docking (AutoDock Vina) simulates binding to biological targets (e.g., kinases).
  • ADMET prediction : SwissADME estimates solubility, permeability, and toxicity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.